
Cisatracurium besylate
Overview
Description
Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is commonly used as a skeletal muscle relaxant to facilitate tracheal intubation, provide muscle relaxation during surgery, and assist in mechanical ventilation . This compound is the R-cis-R-cis isomer of atracurium and is known for its intermediate duration of action and lower histamine release compared to atracurium .
Preparation Methods
The synthesis of cisatracurium besylate involves several steps. One method includes the condensation of 1,5-pentanediol with 3-bromopropionic acid in the presence of para-toluenesulfonic acid, followed by dehydrobromination using triethylamine to yield 1,5-pentamethylene diacrylate . This intermediate is then subjected to further reactions to obtain this compound. Industrial production methods focus on optimizing yield, conversion rate, and product purity, often involving column chromatography for resolution .
Chemical Reactions Analysis
Cisatracurium besylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter its chemical structure, affecting its potency and efficacy.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clinical Applications
1. General Anesthesia:
Cisatracurium is primarily used as an adjunct to general anesthesia. It facilitates tracheal intubation and provides muscle relaxation during surgical procedures. The drug's onset of action is approximately 2-3 minutes, with a duration of effect lasting about 30-60 minutes, depending on the dosage .
2. Intensive Care Unit (ICU) Settings:
In ICU settings, cisatracurium is utilized to manage patients requiring mechanical ventilation. It helps in achieving optimal ventilation strategies by ensuring muscle relaxation, particularly in patients with severe respiratory distress or those undergoing sedation for prolonged periods .
3. Pediatric Use:
Cisatracurium is indicated for use in pediatric patients aged 2 years and older. Dosage adjustments are necessary for this population due to differences in pharmacokinetics and dynamics compared to adults .
Case Studies
Case Study 1: Phlebitis Associated with Cisatracurium Infusion
A series of three cases reported phlebitis following prolonged peripheral intravenous infusion of cisatracurium. In each instance, the infusion lasted between 14-20 hours before phlebitis was diagnosed. The recommendation was made to administer cisatracurium via central venous catheters for prolonged infusions to mitigate risks associated with peripheral administration .
Case Study 2: Anaphylactoid Reaction
Another case highlighted an anaphylactoid reaction occurring after induction with cisatracurium. This underscores the importance of monitoring for hypersensitivity reactions when administering this drug in clinical settings .
Safety and Monitoring
While cisatracurium is generally considered safe, it requires careful monitoring for potential adverse effects such as hypotension, respiratory depression, and allergic reactions. The presence of benzyl alcohol as a preservative raises concerns regarding toxicity in pediatric populations, necessitating vigilance during administration .
Comparative Data Table
Characteristic | This compound | Atracurium |
---|---|---|
Onset of Action | 2-3 minutes | 2-3 minutes |
Duration | 30-60 minutes | 20-35 minutes |
Metabolism | Spontaneous degradation | Plasma esterases |
Use in Pediatrics | Yes | Yes |
Risk of Accumulation | Low (in renal impairment) | Moderate |
Mechanism of Action
Cisatracurium besylate exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine . This results in a competitive block of neuromuscular transmission, leading to muscle relaxation. The compound undergoes Hofmann elimination, a process independent of liver and kidney function, making it suitable for patients with organ failure .
Comparison with Similar Compounds
Cisatracurium besylate is compared with other neuromuscular blocking agents like atracurium, vecuronium, and rocuronium. Compared to atracurium, this compound has a lower histamine release and higher potency . Vecuronium and rocuronium are also non-depolarizing agents but differ in their onset and duration of action. This compound’s unique feature is its Hofmann elimination, which provides an advantage in patients with compromised organ function .
Similar compounds include:
Atracurium: A mixture of ten isomers, including cisatracurium.
Vecuronium: Another non-depolarizing neuromuscular blocking agent with a different chemical structure.
Rocuronium: Known for its rapid onset of action and intermediate duration.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for assessing the purity and impurity profiles of Cisatracurium Besylate?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method for purity assessment, with system suitability tests ensuring resolution ≥2.0 between critical peaks (e.g., R-cis-R'-trans-atracurium and cisatracurium) . Impurity analysis involves quantifying organic residues (e.g., methyl benzenesulfonate) using internal standards and peak height ratios, adhering to USP standards (97.0–102.0% purity) . Nuclear magnetic resonance (1H-NMR, 13C-NMR) and mass spectrometry further confirm structural integrity .
Q. How is this compound synthesized, and what strategies optimize its yield?
- Methodological Answer : The synthesis involves three key steps:
Acylation and Cyclization : Starting with 3,4-dimethoxyphenethylamine and (3,4-dimethoxyphenyl)acetic acid to form tetrahydroisoquinoline via Bischler-Napieralski reaction .
Chiral Resolution : Semi-quantitative separation using (+)-di-1,4-toluoyl-D-tartaric acid to isolate the R-enantiomer .
Michael Addition and Methylation : Final steps to produce the bis-benzene sulfonate derivative .
- Optimization : Reduced reaction time (24.79% total yield) and high purity (99.18%) are achieved through solvent selection and temperature control .
Q. What pharmacological properties differentiate this compound from Atracurium Besylate?
- Methodological Answer : Comparative studies show:
- Onset Time : 165.95 seconds (Cisatracurium) vs. 196.95 seconds (Atracurium) .
- Duration of Action : 57.41 minutes (Cisatracurium) vs. 34.58 minutes (Atracurium) .
- Hemodynamic Stability : Lower mean pulse rate (68.20 vs. 72.16 bpm) and systolic blood pressure (126.10 vs. 130.64 mm Hg) in Cisatracurium-treated subjects .
Advanced Research Questions
Q. How can conflicting data on Cisatracurium-induced cytotoxicity (autophagy vs. apoptosis) be resolved experimentally?
- Methodological Answer :
- In Vitro Models : Use wild-type MEF cells with apoptosis inhibitors (e.g., zVAD) to isolate autophagy-specific effects. Monitor LC3-positive autophagosomes and mitochondrial fragmentation via fluorescence microscopy .
- Dose-Response Analysis : Linear regression of cell viability at 25–75 µM Cisatracurium reveals concentration-dependent autophagic cell death, independent of apoptosis pathways .
Q. What pharmacokinetic study designs are critical for Cisatracurium in organ-impaired populations?
- Methodological Answer :
- Hofmann Elimination Focus : Design studies measuring plasma clearance and metabolite (laudanosine) levels in hepatic/renal impairment models, as metabolism is organ-independent .
- Dosing Adjustments : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate drug concentration with neuromuscular blockade duration in target populations .
Q. How can chiral resolution techniques improve synthesis efficiency of this compound?
- Methodological Answer :
- Advanced Resolution Agents : Replace traditional tartaric acid derivatives with enantioselective catalysts (e.g., immobilized lipases) to enhance R-enantiomer yield .
- Process Analytical Technology (PAT) : Integrate real-time HPLC monitoring during cyclization to optimize reaction kinetics and reduce racemization .
Q. What statistical approaches best analyze hemodynamic stability in comparative studies (e.g., Cisatracurium vs. Atracurium)?
- Methodological Answer :
- Mixed-Effects Models : Account for intraoperative variability (e.g., blood pressure fluctuations) by nesting subjects within surgical procedures .
- Non-Inferiority Testing : Use two-sided t-tests to confirm Cisatracurium’s non-inferiority in hemodynamic stability (α=0.05, power=80%) .
Q. How do synthesis-derived impurities impact pharmacological efficacy, and how are they controlled?
- Methodological Answer :
- Impurity Profiling : Identify critical impurities (e.g., R-trans-R'-trans-atracurium) via LC-MS and assess their neuromuscular blocking potency in vitro .
- Quality-by-Design (QbD) : Implement risk-based control strategies (e.g., design space for reaction parameters) to limit impurities to <0.1% per ICH guidelines .
Properties
CAS No. |
96946-42-8 |
---|---|
Molecular Formula |
C59H77N2O15S+ |
Molecular Weight |
1086.3 g/mol |
IUPAC Name |
benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1/t42-,43-,54-,55-;/m1./s1 |
InChI Key |
GLLXELVDCIFBPA-MLPUUEHESA-M |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Appearance |
White to Off-White Solid |
melting_point |
90-93°C |
Pictograms |
Acute Toxic; Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(1R,1'R,2R,2'R)-2,2'-[1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium Benzenesulfonate; Cisatracurium Besilate; Nimbex; 51W89; 3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-verat |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.